N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline
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Overview
Description
N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that this compound may act as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline has a low toxicity profile and does not cause significant adverse effects on normal cells. However, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been suggested that this compound may have neuroprotective effects and could be beneficial in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various biologically active molecules, and it has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease. However, one of the limitations of using this compound is its low solubility in water, which could make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline. One potential direction is to further investigate its potential as an anticancer agent and to optimize its structure for improved activity. Another potential direction is to study its neuroprotective effects and to investigate its potential as a treatment for Alzheimer's disease. Additionally, future studies could focus on improving the solubility of this compound in water to make it more versatile for use in lab experiments.
Synthesis Methods
The synthesis of N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline involves the reaction of 4-fluoroaniline with 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
Scientific Research Applications
N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, and it has also been studied for its potential use in the treatment of Alzheimer's disease. In material science, N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline has been used as a building block for the synthesis of organic electronic materials. In organic synthesis, this compound has been used as a key intermediate in the synthesis of various biologically active molecules.
properties
IUPAC Name |
4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-24-21-13-17(14-23-19-10-8-18(22)9-11-19)7-12-20(21)25-15-16-5-3-2-4-6-16/h2-13,23H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLFJLIHFZCANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)F)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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